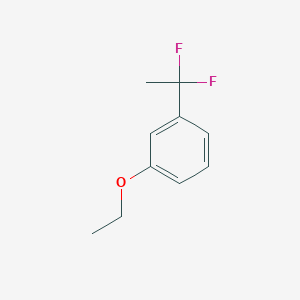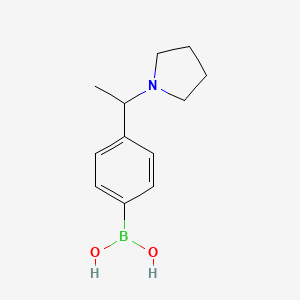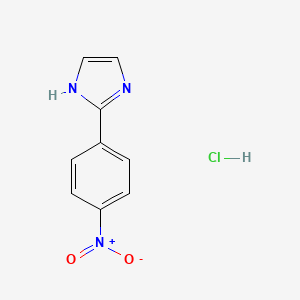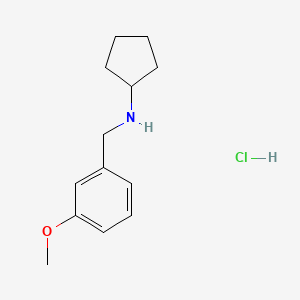
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C9H10N2O . It is available in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is 1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,11-12H,10H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is 162.19 . It is a white to yellow solid .Scientific Research Applications
Antiviral Applications
Indole derivatives have been studied for their antiviral properties. For instance, certain benzene derivatives of indole have shown anti-HIV activity against different strains of the virus . This suggests that our compound could potentially be explored for antiviral drug development.
Anti-inflammatory and Anticancer Applications
The anti-inflammatory and anticancer activities of indole derivatives are well-documented. They could be used in the synthesis of new compounds that may inhibit inflammation or prevent cancer cell growth .
Antimicrobial Applications
Some indole derivatives exhibit significant antimicrobial activities. This opens up research avenues for using 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one in developing new antimicrobial agents .
Antidiabetic Applications
Indole compounds have been used as building blocks in antidiabetic drugs. A related compound, 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, is a precursor for the antidiabetic drug glimepiride . This indicates potential applications in diabetes treatment.
Antimalarial and Anticholinesterase Activities
Indoles are also known for their antimalarial and anticholinesterase activities, which could lead to new treatments for malaria and neurodegenerative diseases like Alzheimer’s .
Synthesis of Complex Molecules
Indoles are prevalent moieties in complex molecules with various biological activities. The compound could serve as a key intermediate in synthesizing such complex structures .
Safety and Hazards
properties
IUPAC Name |
3-amino-4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQUOQQGLIRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one in the context of JARID1B?
A1: The research paper [] focuses on the crystal structure analysis of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one bound to the catalytic domain of human JARID1B. Understanding this interaction at a molecular level is crucial as it provides insights into the compound's potential as a starting point for developing novel inhibitors targeting JARID1B. JARID1B is implicated in various cellular processes, and its dysregulation is associated with several diseases. Therefore, developing selective inhibitors for this enzyme could have therapeutic implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)



![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)




